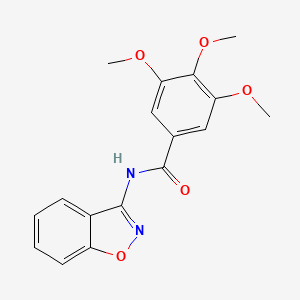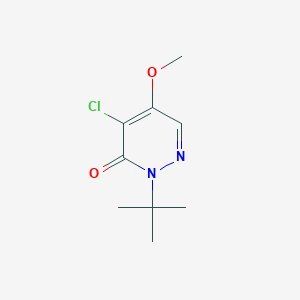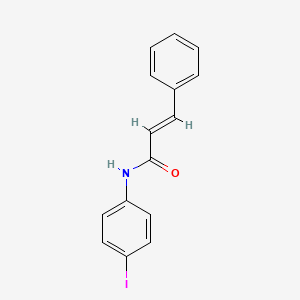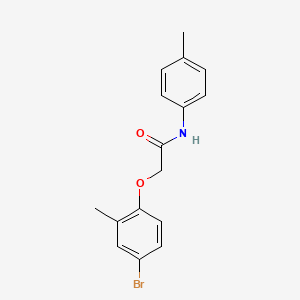![molecular formula C16H19N3OS B5819968 N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea, commonly known as DMAPT, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. DMAPT is a synthetic compound that belongs to the class of thioureas and has a molecular weight of 296.43 g/mol.
作用机制
DMAPT exerts its anticancer effects by inhibiting the NF-κB signaling pathway, which is a key regulator of cell survival, proliferation, and inflammation. DMAPT binds to the NF-κB essential modulator (NEMO) protein, which is required for the activation of NF-κB. By inhibiting NEMO, DMAPT prevents the activation of NF-κB and downstream target genes that promote cell survival and proliferation. In addition, DMAPT has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, DMAPT has been shown to have anti-inflammatory and antioxidant properties. DMAPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. DMAPT has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to reduce the invasiveness of cancer cells.
实验室实验的优点和局限性
One of the advantages of DMAPT is its specificity for the NF-κB signaling pathway, which makes it a promising candidate for cancer therapy. DMAPT has also been shown to have low toxicity in animal studies, which is a desirable characteristic for a potential anticancer agent. However, one of the limitations of DMAPT is its poor solubility in water, which may limit its use in certain experimental settings. In addition, DMAPT has been shown to have low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on DMAPT. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the combination of DMAPT with other anticancer agents, such as chemotherapy and radiation therapy. In addition, there is a need for further studies to elucidate the mechanisms of action of DMAPT and its effects on other signaling pathways. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMAPT in humans.
合成方法
DMAPT is synthesized by the reaction between 4-dimethylaminobenzaldehyde and 3-methoxyphenyl isothiocyanate in the presence of a base. The reaction is carried out in anhydrous ethanol, and the resulting product is purified by recrystallization from ethanol. The yield of DMAPT is approximately 60-70%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC) analysis.
科学研究应用
DMAPT has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, prostate cancer, and lung cancer. DMAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, DMAPT has been shown to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-19(2)14-9-7-12(8-10-14)17-16(21)18-13-5-4-6-15(11-13)20-3/h4-11H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOSUWSHBBTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)